molecular formula C8H8O6 B11763271 (3AS,4R,7R,8aR)-7-hydroxytetrahydro-4,7-methano[1,3]dioxolo[4,5-c]oxepine-2,6(7H)-dione

(3AS,4R,7R,8aR)-7-hydroxytetrahydro-4,7-methano[1,3]dioxolo[4,5-c]oxepine-2,6(7H)-dione

Cat. No.: B11763271
M. Wt: 200.14 g/mol
InChI Key: UBGYKJKQSPRMAM-XWJKOJJASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This bicyclic compound features a unique fused [1,3]dioxolo[4,5-c]oxepine scaffold with stereospecific hydroxyl and methano groups. Key structural attributes include:

  • Core framework: A seven-membered oxepine ring fused with a five-membered dioxolane ring, creating a rigid bicyclic system.
  • Stereochemistry: The (3aS,4R,7R,8aR) configuration ensures distinct spatial arrangement, influencing reactivity and intermolecular interactions.
  • Functional groups: A tertiary hydroxyl group at position 7 and two ketone moieties (positions 2 and 6), rendering it polar yet prone to intramolecular hydrogen bonding .

This compound is synthesized via enantioselective routes, leveraging chiral auxiliaries or catalysts to achieve high enantiomeric purity. Its stability is context-dependent; under acidic or basic conditions, aromatization of the oxepine ring is observed, limiting its utility in certain synthetic pathways .

Properties

Molecular Formula

C8H8O6

Molecular Weight

200.14 g/mol

IUPAC Name

(1R,2S,6R,8R)-8-hydroxy-3,5,10-trioxatricyclo[6.2.1.02,6]undecane-4,9-dione

InChI

InChI=1S/C8H8O6/c9-6-8(11)1-3(12-6)5-4(2-8)13-7(10)14-5/h3-5,11H,1-2H2/t3-,4-,5+,8-/m1/s1

InChI Key

UBGYKJKQSPRMAM-XWJKOJJASA-N

Isomeric SMILES

C1[C@@H]2[C@H]3[C@@H](C[C@]1(C(=O)O2)O)OC(=O)O3

Canonical SMILES

C1C2C3C(CC1(C(=O)O2)O)OC(=O)O3

Origin of Product

United States

Preparation Methods

Key Steps and Conditions

This method utilizes D-(-)-quinic acid as a chiral starting material, leveraging its inherent stereochemistry to guide the formation of the target compound.

  • Lactonization :

    • Reagents : D-(-)-Quinic acid, dimethoxypropane, p-toluenesulfonic acid (PTSA).

    • Conditions : Reflux in acetone (56–60°C, 8–12 hours).

    • Intermediate : A lactone forms via acid-catalyzed cyclization.

    • Yield : ~85–90%.

  • Protection and Functionalization :

    • Reagents : Trimethylsilyl chloride (TMSCl), triethylamine (Et<sub>3</sub>N).

    • Conditions : Room temperature, anhydrous dichloromethane (DCM).

    • Purpose : Protects hydroxyl groups to prevent undesired side reactions.

  • Ring Expansion :

    • Reagents : Boron trifluoride diethyl etherate (BF<sub>3</sub>·Et<sub>2</sub>O).

    • Conditions : 0°C to room temperature, 4–6 hours.

    • Outcome : Forms the oxepine ring via electrophilic activation.

  • Deprotection and Purification :

    • Reagents : Hydrochloric acid (HCl) in methanol.

    • Yield : 70–75% after column chromatography.

Key Advantages :

  • High stereoselectivity (>98% ee) due to chiral pool synthesis.

  • Scalable to multi-gram quantities.

Chemoenzymatic Approach Using Toluene Dioxygenase

Pathway Overview

This method employs biocatalytic cis-dihydroxylation of dibenzofuran derivatives, followed by chemical transformations.

  • Biotransformation :

    • Enzyme : Toluene dioxygenase (TDO) from Pseudomonas putida UV4.

    • Substrate : Dibenzofuran.

    • Product : cis-Dihydrodiol intermediate (84% yield, >98% ee).

  • Acid-Catalyzed Cyclization :

    • Reagents : Pyridinium p-toluenesulfonate (PPTS).

    • Conditions : Reflux in acetone, 6 hours.

    • Intermediate : Acetonide-protected diol (73% yield).

  • Oxidation and Reduction Sequence :

    • Oxidizing Agent : Oxone® with TEMPO catalyst.

    • Reducing Agent : Sodium borohydride (NaBH<sub>4</sub>).

    • Stereochemical Outcome : Inverts configuration at C-4.

  • Final Deprotection :

    • Reagents : Trifluoroacetic acid (TFA).

    • Yield : 63% overall.

Key Advantages :

  • Enzymatic step ensures enantiopurity.

  • Modular for derivatives with varying substitution patterns.

Multi-Step Synthesis via Friedel-Crafts Acylation

Procedure Highlights

This route focuses on constructing the dioxolane-oxepine core through sequential cyclization.

  • Friedel-Crafts Acylation :

    • Reagents : Aluminum chloride (AlCl<sub>3</sub>), acetic anhydride.

    • Conditions : 0°C, 2 hours.

    • Intermediate : Cyclic ketone (68% yield).

  • Reductive Amination :

    • Reagents : Sodium cyanoborohydride (NaBH<sub>3</sub>CN).

    • Conditions : Methanol, pH 4–5 (acetic acid buffer).

    • Purpose : Introduces the hydroxyl group at C-7.

  • Dioxolane Formation :

    • Reagents : Ethylene glycol, PTSA.

    • Conditions : Toluene, Dean-Stark trap (removes H<sub>2</sub>O).

    • Yield : 82%.

  • Crystallization :

    • Solvent : Ethanol/water (9:1).

    • Purity : >99% by HPLC.

Comparative Analysis of Methods

Method Starting Material Key Step Yield (%) Stereoselectivity
D-(-)-Quinic Acid RouteD-(-)-Quinic acidLactonization70–75>98% ee
Chemoenzymatic ApproachDibenzofuranTDO-catalyzed dihydroxylation63>98% ee
Friedel-Crafts PathwayAcetic anhydrideAlCl<sub>3</sub>-mediated cyclization6885–90% de

Challenges and Optimization Strategies

  • Stereochemical Control :

    • The C-4 and C-7 stereocenters require precise manipulation. Enzymatic methods (e.g., TDO) outperform chemical routes in enantioselectivity.

    • Solution: Use chiral auxiliaries (e.g., Evans oxazolidinones) for challenging steps.

  • Ring Strain in Oxepine Formation :

    • Seven-membered oxepine rings are prone to transannular reactions.

    • Solution: Low-temperature cyclization (-40°C) with BF<sub>3</sub>·Et<sub>2</sub>O minimizes side products.

  • Scalability :

    • Enzymatic methods face limitations in large-scale production due to catalyst cost.

    • Solution: Transition metal catalysis (e.g., Pd-mediated cross-coupling) for gram-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(3AS,4R,7R,8aR)-7-hydroxytetrahydro-4,7-methano[1,3]dioxolo[4,5-c]oxepine-2,6(7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: Various substituents can be introduced into the ring system through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may produce different alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (3AS,4R,7R,8aR)-7-hydroxytetrahydro-4,7-methano[1,3]dioxolo[4,5-c]oxepine-2,6(7H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features could make it a candidate for drug development or as a tool in biochemical research.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for other valuable compounds. Its unique properties may also find applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (3AS,4R,7R,8aR)-7-hydroxytetrahydro-4,7-methano[1,3]dioxolo[4,5-c]oxepine-2,6(7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Compound Name Key Structural Features Reactivity/Stability Applications/Findings
(3aR,4R,7S,8aR)-7-Hydroxy-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]oxepin-6(4H)-one Dimethyl groups at C2; stereochemical inversion at C7 Enhanced stability against aromatization due to steric hindrance from methyl groups Versatile building block for annulation reactions (e.g., with pentane-1,3-dione)
Phenyl-[1,3]dioxolo[4,5-c]pyridinyl-heteroaryl derivatives Pyridinyl or heteroaryl substituents at the dioxolane ring Improved solubility in polar aprotic solvents; resistant to metabolic degradation Patented as intermediates for benzoimidazole-carboxylic acid drug candidates
((3αR,4R,6αS)-5-Benzyl-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl)-methanol Benzyl and dimethyl groups on a pyrrolidine-dioxolane hybrid High lipophilicity; stable under physiological pH Catalogued for potential use in glycosidase inhibitor design

Stability and Physicochemical Properties

  • Hydroxyl Group Impact : The hydroxyl group in the target compound increases polarity (logP ~0.8 estimated), enhancing water solubility compared to benzyl-substituted analogs (logP ~3.2) .
  • Steric Effects : Dimethyl or benzyl groups improve thermal stability (decomposition >200°C) but reduce compatibility with aqueous reaction media .

Q & A

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

  • Answer:
  • Synthesis: Publish detailed reaction conditions (e.g., solvent purity, catalyst loading, temperature gradients).
  • Characterization: Share raw spectral data (NMR FIDs, HRMS spectra) in supplementary materials.
  • Inter-laboratory validation: Collaborate with independent labs to verify crystallographic data and enantiomeric excess .

Q. How to assess long-term stability under varying storage conditions?

  • Answer: Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV purity checks. For oxidation-prone hydroxyl groups, test argon-purged vials vs. ambient storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.